molecular formula C10H7BrFNO B7465691 4-bromo-2-fluoro-N-prop-2-ynylbenzamide

4-bromo-2-fluoro-N-prop-2-ynylbenzamide

Cat. No. B7465691
M. Wt: 256.07 g/mol
InChI Key: FJJVTOHZYBQBDD-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-prop-2-ynylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzamide family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-prop-2-ynylbenzamide involves the inhibition of HDAC and CA enzymes. HDAC inhibitors induce cell cycle arrest and apoptosis in cancer cells, while CA inhibitors reduce intraocular pressure in the eye by inhibiting the production of aqueous humor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-fluoro-N-prop-2-ynylbenzamide are still being investigated. However, it has been shown to exhibit potent inhibitory activity against HDAC and CA enzymes, which suggests that it may have potential applications in the treatment of cancer and glaucoma.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-2-fluoro-N-prop-2-ynylbenzamide is its potent inhibitory activity against HDAC and CA enzymes, which makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is still not fully understood, and more research is needed to determine its exact biochemical and physiological effects.

Future Directions

For the study of 4-bromo-2-fluoro-N-prop-2-ynylbenzamide include investigating its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine its exact mechanism of action and to optimize its pharmacological properties for use in drug development. Finally, studies should be conducted to determine the safety and toxicity of this compound in animal models and humans.
In conclusion, 4-bromo-2-fluoro-N-prop-2-ynylbenzamide is a promising compound with potential applications in medicinal chemistry. Its potent inhibitory activity against HDAC and CA enzymes makes it a promising candidate for the development of new drugs. However, more research is needed to determine its exact mechanism of action and to optimize its pharmacological properties for use in drug development.

Synthesis Methods

The synthesis of 4-bromo-2-fluoro-N-prop-2-ynylbenzamide involves the reaction of 4-bromo-2-fluoroaniline and propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-bromo-2-fluoro-N-prop-2-ynylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as histone deacetylase (HDAC) and carbonic anhydrase (CA). HDAC inhibitors have been shown to have anticancer properties, while CA inhibitors are used in the treatment of glaucoma and other diseases.

properties

IUPAC Name

4-bromo-2-fluoro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h1,3-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJVTOHZYBQBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-fluoro-N-prop-2-ynylbenzamide

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